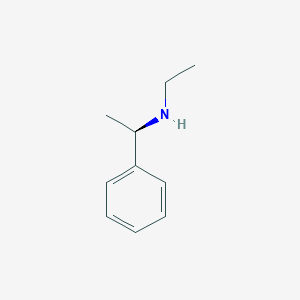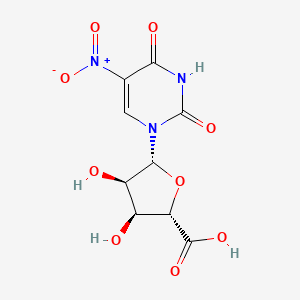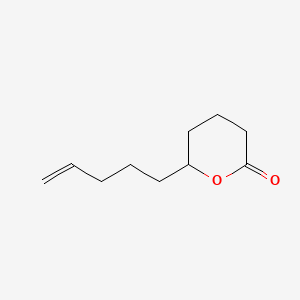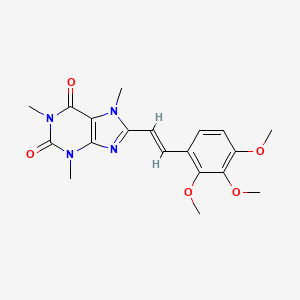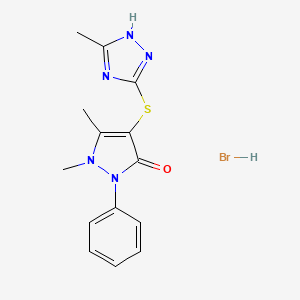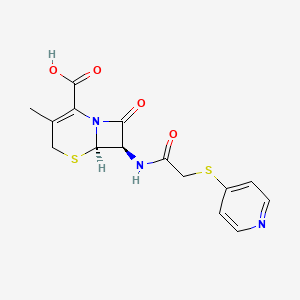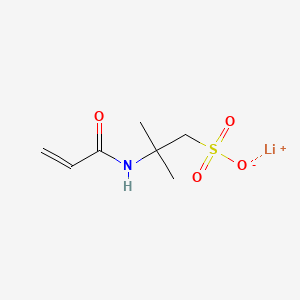
2-Acrylamido-2-methylpropanesulfonic acid lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a lithium salt of 2-acrylamido-2-methylpropanesulfonic acid, which is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 2-acrylamido-2-methylpropanesulfonate can be synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and formation of the lithium salt.
Industrial Production Methods
In industrial settings, the production of lithium 2-acrylamido-2-methylpropanesulfonate involves large-scale neutralization reactions. The process includes the precise addition of lithium hydroxide to an aqueous solution of 2-acrylamido-2-methylpropanesulfonic acid, followed by purification steps such as filtration and crystallization to obtain the pure lithium salt.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyelectrolytes, which are useful in various applications.
Substitution Reactions: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like alkyl halides can be used in the presence of a base to facilitate substitution.
Major Products Formed
Polymerization: The major product is a polyelectrolyte with applications in water treatment and other industries.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted sulfonates.
Aplicaciones Científicas De Investigación
Lithium 2-acrylamido-2-methylpropanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyelectrolytes and hydrogels.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in water treatment, coatings, and adhesives due to its unique properties.
Mecanismo De Acción
The mechanism of action of lithium 2-acrylamido-2-methylpropanesulfonate involves its ability to form polyelectrolytes through polymerization. These polyelectrolytes can interact with various molecular targets, such as proteins and other macromolecules, through electrostatic interactions. This interaction can influence the behavior of the target molecules, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Potassium 2-acrylamido-2-methylpropanesulfonate
Uniqueness
Lithium 2-acrylamido-2-methylpropanesulfonate is unique due to the presence of lithium, which imparts specific properties such as enhanced solubility and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring these specific characteristics.
Propiedades
Número CAS |
77817-87-9 |
|---|---|
Fórmula molecular |
C7H12LiNO4S |
Peso molecular |
213.2 g/mol |
Nombre IUPAC |
lithium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.Li/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Clave InChI |
NEKSMZUJCUEYAR-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(CS(=O)(=O)[O-])NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


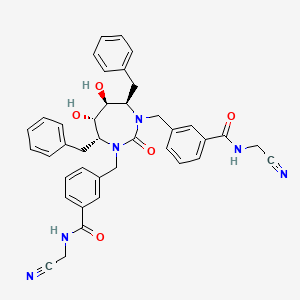


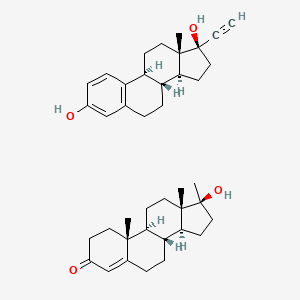
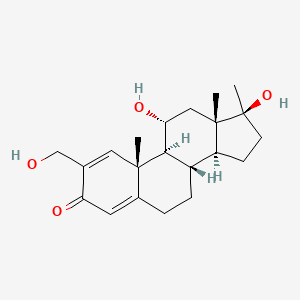
![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
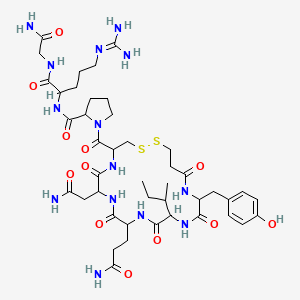
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
